![molecular formula C18H18ClN5O2 B2853790 5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923227-35-4](/img/structure/B2853790.png)
5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival, such as cyclin-dependent kinases and Akt. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit potent anti-cancer activity in vitro and in vivo. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine. Additionally, it has been found to exhibit anti-inflammatory activity, as it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
One advantage of using 5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on 5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further elucidate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to investigate its potential applications in the treatment of Alzheimer's disease and other neurological disorders. Additionally, it may be worthwhile to explore the synthesis of new derivatives of this compound with improved anti-cancer and anti-inflammatory activity.
Synthesis Methods
The synthesis of 5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-chlorobenzyl chloride with 2-ethoxyaniline to form 3-chlorobenzyl-2-ethoxyaniline. This intermediate is then reacted with sodium azide and copper (I) iodide to form 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole. Finally, this compound is reacted with ethyl chloroformate to form the desired 5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide.
Scientific Research Applications
5-amino-1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(2-ethoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-2-26-15-9-4-3-8-14(15)21-18(25)16-17(20)24(23-22-16)11-12-6-5-7-13(19)10-12/h3-10H,2,11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHHXHXNSFCLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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